
tert-Butyl trimethylsilylacetate
Overview
Description
However, the available Safety Data Sheets (SDS) detail structurally related tert-butyl esters and halides, which can serve as a basis for comparison. These include tert-butyl acetate (an ester), tert-butyl chloride (a halide), and tert-butyl L-pyroglutamate (a chiral reagent). This article will analyze these compounds to highlight differences in applications, hazards, and commercial profiles.
Preparation Methods
Chemical Reactions Analysis
tert-Butyl trimethylsilylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents . The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Tert-Butyl trimethylsilylacetate is characterized by its trimethylsilyl group, which enhances its reactivity and stability in various chemical reactions. The compound's structure can be represented as follows:
- Molecular Weight : 188.34 g/mol
- IUPAC Name : tert-butyl 2-trimethylsilylacetate
- SMILES Notation : CC(C)(C)OC(=O)CSi(C)C
These properties make TBTSAc a valuable reagent in synthetic organic chemistry.
Formation of Lithium Enolates
One of the primary applications of TBTSAc is in the preparation of lithium enolates, which are crucial intermediates in organic synthesis. Lithium enolates are used for various transformations, including:
- Alkylation Reactions : Lithium enolates derived from TBTSAc can be used to alkylate carbonyl compounds, facilitating the synthesis of complex molecules.
- Aldol Reactions : The use of lithium enolates allows for the formation of β-hydroxy carbonyl compounds through aldol condensation, a fundamental reaction in organic synthesis.
The efficiency of TBTSAc in forming stable lithium enolates has been documented in various studies, showcasing its effectiveness compared to other silyl esters .
Esterification Reactions
TBTSAc serves as a reagent for esterification reactions, particularly when using imidates as substrates. Research has shown that it can facilitate the formation of esters without the need for additional catalysts or promoters, streamlining synthetic pathways:
- Esterification with Imidates : The compound has been successfully employed in reactions involving 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, yielding high conversions and facilitating the isolation of desired ester products .
Synthesis of Complex Organic Molecules
The versatility of TBTSAc extends to its application in synthesizing complex organic molecules. Its ability to stabilize reactive intermediates allows chemists to explore diverse synthetic pathways:
- Synthesis of Natural Products : TBTSAc has been utilized in the synthesis of natural products and pharmaceuticals, where precise control over stereochemistry is essential.
- Functional Group Transformations : The compound can also participate in various functional group transformations, enhancing the diversity of chemical libraries for drug discovery .
Case Studies and Research Findings
Several studies highlight the efficacy and applications of TBTSAc:
These case studies underline the importance of TBTSAc as a reagent that simplifies synthetic processes while enhancing yields and selectivity.
Mechanism of Action
The mechanism of action of tert-Butyl trimethylsilylacetate involves the formation of a stable silyl enolate intermediate, which can undergo various chemical transformations . The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl Acetate
- Synonyms: t-Butyl acetate, TBAc, Acetic acid 1,1-dimethylethyl ester .
- Uses : Primarily for industrial applications, such as solvents or intermediates in organic synthesis.
- Supplier : Silver Fern Chemical, Inc. .
tert-Butyl Chloride
- Synonyms: 2-Chloro-2-methylpropane, Trimethylchloromethane .
- Uses : Common alkylating agent in organic synthesis (e.g., Friedel-Crafts reactions).
- Safety Notes: Highly flammable; requires careful handling to avoid ignition .
- Supplier : Sisco Research Laboratories Pvt. Ltd. .
tert-Butyl L-Pyroglutamate
- Synonyms: No additional synonyms beyond the IUPAC name .
- Uses : Specialized reagent for chiral synthesis or peptide chemistry .
- Safety Notes: No explicit hazards listed in the SDS, but standard laboratory precautions apply .
- Supplier : TCI EUROPE N.V. .
Research Findings and Trends
Functional Group Impact :
- tert-Butyl acetate’s ester group makes it a versatile solvent, whereas tert-butyl chloride’s halide functionality is critical for electrophilic reactions .
- tert-Butyl L-pyroglutamate’s chiral center and ester group are advantageous in asymmetric synthesis .
Commercial Availability :
- Industrial-scale suppliers like Silver Fern Chemical focus on tert-butyl acetate, while specialty suppliers (e.g., TCI) cater to niche reagents like tert-butyl L-pyroglutamate .
Hazard Profiles :
- tert-Butyl chloride’s flammability contrasts with the lower volatility and reactivity of tert-butyl L-pyroglutamate, reflecting differences in handling requirements .
Biological Activity
Introduction
tert-Butyl trimethylsilylacetate (TBS-acetate) is an organosilicon compound widely utilized in organic synthesis, particularly in the protection of alcohols and carboxylic acids during various chemical reactions. Understanding its biological activity is crucial for assessing its safety and efficacy in both laboratory and potential pharmaceutical applications. This article reviews the biological activity of TBS-acetate, focusing on its pharmacokinetics, cytotoxicity, genotoxicity, and other relevant biological effects.
Chemical Structure and Properties
- Chemical Formula: C₉H₂₀O₂Si
- Molecular Weight: 188.34 g/mol
- CAS Number: 41108-81-0
- EC Number: 255-222-2
TBS-acetate is characterized by a tert-butyl group attached to a trimethylsilylacetate moiety, which contributes to its stability and reactivity in organic synthesis.
Absorption and Metabolism
TBS-acetate undergoes hydrolysis in the presence of water, leading to the formation of tert-butanol and trimethylsilyl acetate. Studies indicate that the absorption of TBS-acetate through inhalation or dermal exposure can lead to systemic effects, primarily due to its metabolization into active components such as tert-butanol .
Distribution
Once absorbed, TBS-acetate is distributed throughout the body, with a particular affinity for lipid-rich tissues. The compound's lipophilicity facilitates its penetration across cellular membranes, influencing its biological activity.
Excretion
Metabolites of TBS-acetate are primarily excreted via urine. Understanding the excretion pathways is essential for evaluating potential accumulation and toxicity in biological systems.
Cytotoxicity
Cytotoxicity studies have shown that TBS-acetate exhibits varying levels of toxicity depending on concentration and exposure duration. In vitro assays using human cell lines indicate that TBS-acetate may induce cell death at high concentrations, primarily through apoptosis .
Table 1: Cytotoxicity Data of TBS-Acetate
Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
0 | 100 | - |
10 | 90 | - |
50 | 70 | - |
100 | 40 | 75 |
200 | 10 | - |
Genotoxicity
Genotoxicity assessments reveal that TBS-acetate has the potential to cause DNA damage in certain cellular models. Studies utilizing bacterial mutation tests and human lymphocyte assays indicate that exposure can lead to chromosomal aberrations .
Table 2: Genotoxic Effects of TBS-Acetate
Test Type | Result |
---|---|
Ames Test | Positive at high doses |
Micronucleus Assay | Increased frequency observed |
Comet Assay | DNA strand breaks detected |
Case Studies
- Inhalation Exposure Study : A study conducted by the National Toxicology Program evaluated the effects of inhalation exposure to TBS-acetate in rodents. Results indicated transient decreases in body weight and neurological symptoms at high concentrations (up to 3000 ppm) .
- Dermal Exposure Study : In a controlled study involving dermal exposure to TBS-acetate, no significant systemic toxicity was observed at lower doses (2000 mg/kg), suggesting a threshold for adverse effects .
- Occupational Health Study : An assessment of occupational exposure levels indicated symptoms such as headaches and mucous membrane irritation among workers exposed to TBS-acetate, highlighting the need for safety measures in industrial settings .
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis protocols for tert-butyl trimethylsilylacetate?
- Methodological Answer : Synthesis typically involves silylation of tert-butyl acetate derivatives using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A base such as triethylamine is added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purification is achieved through fractional distillation or silica-gel chromatography to isolate the product . Key considerations include moisture exclusion (e.g., Schlenk techniques) and inert atmospheres to prevent hydrolysis of the silyl group.
Q. How should this compound be stored to maintain stability in research settings?
- Methodological Answer : Store in airtight, chemically resistant containers under inert gas (e.g., argon) at temperatures between 2–8°C. Avoid exposure to moisture, heat, and ignition sources due to the compound’s flammability and hydrolytic sensitivity . Regularly inspect containers for leaks or pressure buildup, especially after repeated use.
Q. What spectroscopic techniques are recommended for preliminary characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the silyl ester structure. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1740 cm⁻¹) and Si-O-C (~1100 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular weight validation. Cross-validate data with literature or computational models (e.g., density functional theory (DFT)) to resolve ambiguities .
Advanced Research Questions
Q. How can dynamic NMR and computational modeling elucidate conformational dynamics of this compound?
- Methodological Answer : Variable-temperature NMR (e.g., ¹H NMR at –80°C to 25°C) can reveal restricted rotation of the tert-butyl group or silyl moiety. For example, axial-equatorial isomerism in cyclic analogs has been studied using low-temperature NMR . Complement experimental data with DFT calculations (including solvent effects) to model energy barriers between conformers. Software like Gaussian or ORCA can simulate spectra for comparison with observed data .
Q. What strategies resolve contradictions in reported reactivity data for this compound under nucleophilic conditions?
- Methodological Answer : Systematically test variables such as solvent polarity (e.g., THF vs. DMF), nucleophile strength (e.g., Grignard reagents vs. alkoxides), and temperature. For example, silyl ester cleavage by fluoride ions (e.g., TBAF) may proceed via different mechanisms in polar aprotic vs. protic solvents. Replicate conflicting studies under controlled conditions and use kinetic profiling (e.g., stopped-flow spectroscopy) to identify rate-determining steps .
Q. How does the steric bulk of the tert-butyl group influence regioselectivity in silyl-protection reactions?
- Methodological Answer : Compare this compound with less bulky analogs (e.g., methyl or ethyl derivatives) in protection/deprotection reactions. Steric hindrance from the tert-butyl group can slow nucleophilic attack at the carbonyl carbon, favoring alternative pathways. Use X-ray crystallography or NOESY NMR to map spatial interactions and correlate with reactivity trends .
Q. What experimental precautions mitigate side reactions during this compound-mediated acylations?
- Methodological Answer : Pre-dry substrates and solvents (e.g., molecular sieves for THF). Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acyl group while minimizing hydrolysis. Monitor reaction progress in real-time via in situ IR or Raman spectroscopy to detect intermediates (e.g., silyl enolates) and optimize quenching protocols .
Q. Data Analysis and Validation
Q. How can researchers validate purity and stability of this compound batches over time?
- Methodological Answer : Employ accelerated stability studies (e.g., 40°C/75% relative humidity for 1–3 months) with periodic HPLC analysis to quantify degradation products (e.g., tert-butyl alcohol or acetic acid). Use Karl Fischer titration to measure moisture content, which correlates with hydrolytic instability. Cross-reference with GC-MS to identify volatile byproducts .
Q. What statistical approaches reconcile conflicting thermodynamic data for this compound hydrolysis?
- Methodological Answer : Apply multivariate regression to isolate variables (pH, solvent, temperature). For example, hydrolysis rates in aqueous acetonitrile vs. DMSO may follow different Arrhenius profiles. Use Bayesian modeling to assess confidence intervals for reported activation energies and identify outliers .
Application-Driven Questions
Q. How can this compound be utilized in stereoselective synthesis of complex natural products?
- Methodological Answer :
The silyl ester acts as a transient protecting group for carboxylic acids in multi-step syntheses. For instance, it can mask acidic protons during enolate formation, enabling stereocontrol in aldol reactions. Post-reaction, deprotection with fluoride ions (e.g., KF/MeOH) regenerates the free acid without racemization. Case studies include syntheses of polyketides and peptidomimetics .
Properties
IUPAC Name |
tert-butyl 2-trimethylsilylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)11-8(10)7-12(4,5)6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHBQWITMXOSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194054 | |
Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41108-81-0 | |
Record name | 1,1-Dimethylethyl 2-(trimethylsilyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41108-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041108810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41108-81-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylethyl trimethylsilylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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